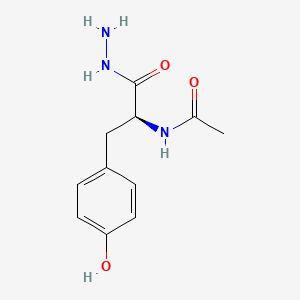
Ac-Tyr-Nhnh2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-L-tyrosine hydrazide, commonly referred to as Ac-Tyr-Nhnh2, is a derivative of the amino acid tyrosine
Aplicaciones Científicas De Investigación
Ac-Tyr-Nhnh2 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in drug design and development.
Industry: The compound finds use in the production of specialized chemicals and materials.
Safety and Hazards
According to the safety data sheet, Ac-Tyr-Nhnh2 should be used only for research and development and not for medicinal or household use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Mecanismo De Acción
Target of Action
Ac-Tyr-Nhnh2, also known as N-acetyl-L-tyrosine hydrazide , is a synthetic peptide that has been studied for its interaction with various enzymes. The primary target of this compound is the enzyme pepsin . Pepsin is a protease that breaks down proteins into smaller peptides in the stomach, playing a crucial role in the digestive process.
Mode of Action
This compound interacts with pepsin through a process of hydrolysis and transpeptidation . Hydrolysis involves the breaking of a bond in a molecule using water, while transpeptidation is a chemical reaction that results in the transfer of an amino acid residue from one peptide to another. The mode of action of pepsin on this compound has been studied, revealing that in addition to hydrolysis at a peptide bond, the substrates are subjected to a transpeptidation reaction .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of tyrosine, an aromatic amino acid. Tyrosine can be synthesized via two alternative routes by a key regulatory TyrA family enzyme, prephenate or arogenate dehydrogenase . The molecular foundation underlying the evolution of the alternative Tyr pathway is currently unknown .
Pharmacokinetics
A study has calculated the coefficients of the permeation of this compound through a lipid bilayer, which is a crucial aspect of its bioavailability .
Result of Action
Given its interaction with pepsin, it can be inferred that this compound may influence protein digestion and the synthesis of tyrosine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of pepsin, and thus the interaction between pepsin and this compound . Furthermore, the permeation of this compound through a lipid bilayer can be influenced by factors such as temperature and the presence of other molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-acetyl-L-tyrosine with hydrazine hydrate in the presence of ethanol . The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for Ac-Tyr-Nhnh2 are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
Ac-Tyr-Nhnh2 undergoes various chemical reactions, including:
Oxidation: The phenolic group in the tyrosine moiety can be oxidized under specific conditions.
Reduction: The hydrazide group can participate in reduction reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to quinone derivatives, while substitution reactions can yield various substituted hydrazides.
Comparación Con Compuestos Similares
Similar Compounds
N-acetyl-L-tyrosine: Similar in structure but lacks the hydrazide group.
L-tyrosine hydrazide: Similar but lacks the acetyl group.
N-acetyl-L-phenylalanine hydrazide: Similar but with a phenylalanine moiety instead of tyrosine.
Uniqueness
Ac-Tyr-Nhnh2 is unique due to the presence of both the acetyl and hydrazide groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications .
Propiedades
IUPAC Name |
N-[(2S)-1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7(15)13-10(11(17)14-12)6-8-2-4-9(16)5-3-8/h2-5,10,16H,6,12H2,1H3,(H,13,15)(H,14,17)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZZRSWETKBGET-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
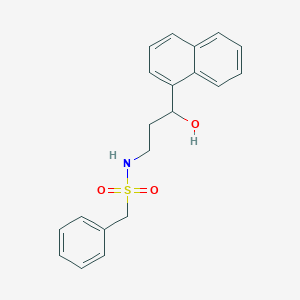
![5-(3,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2751721.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2751723.png)
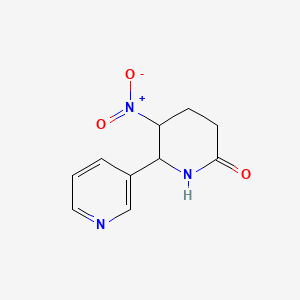
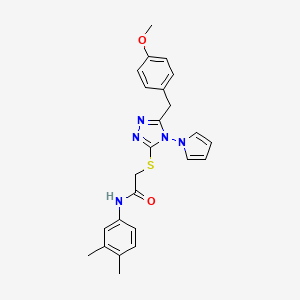



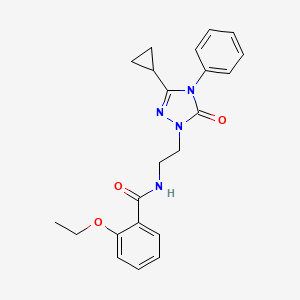
![2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2751734.png)

![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751736.png)

![methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate](/img/structure/B2751738.png)
